2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
CAS No.: 70598-11-7
Cat. No.: VC2374206
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70598-11-7 |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) |
| Standard InChI Key | PXNBTCYMLAVUNL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O |
Introduction
Chemical Structure and Properties
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound characterized by a pyrazole core substituted with specific functional groups. The structure features a phenyl group at position 1 of the pyrazole ring (N1), a 4-fluorophenyl group at position 3, and an acetic acid moiety attached to position 4 .
Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃FN₂O₂ |
| Molecular Weight | 296.30 g/mol |
| CAS Number | 70598-11-7 |
| IUPAC Name | 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid |
| Alternative Names | 1H-Pyrazole-4-acetic acid, 3-(4-fluorophenyl)-1-phenyl- |
The compound contains a pyrazole core, which is a five-membered ring with two adjacent nitrogen atoms. The presence of the fluorine atom in the phenyl ring enhances the electronic properties of this compound, potentially influencing its reactivity and interactions with biological targets. The acetic acid functional group contributes to its acidic properties, allowing for potential salt formation and various chemical modifications.
Structural Characteristics
The 1H-pyrazole ring serves as the central scaffold of the molecule, with three key substituents:
-
N1-position: Phenyl group
-
C3-position: 4-Fluorophenyl group
-
C4-position: Acetic acid moiety (-CH₂COOH)
This specific substitution pattern results in a molecule with potential hydrogen bond donor (carboxylic acid) and acceptor (pyrazole nitrogens, fluorine, carboxylic acid) sites, contributing to its potential for biological interactions .
| Synthetic Approach | Reaction Conditions | Expected Yield |
|---|---|---|
| Vilsmeier-Haack Reaction | POCl₃, DMF, followed by hydrazine condensation | 60-80% |
| Cyclization of 1,3-diketones | Hydrazine hydrate, ethanol or acetic acid | 50-70% |
| Aldehyde-hydrazone cyclization | Base-catalyzed, ethanol or DMF | 45-65% |
Biological Activity and Applications
| Biological Activity | Related Pyrazole Derivatives | Potency Range |
|---|---|---|
| Anti-inflammatory | Pyrazole-acetic acid derivatives | IC₅₀: 0.5-10 μM |
| Anticancer | Fluorophenyl-pyrazole compounds | GI₅₀: 1-50 μM |
| Antimicrobial | Pyrazole Schiff bases | MIC: 0.22-0.25 μg/mL |
Pyrazole derivatives with similar structural features have been explored for their potential as pharmacophores in the development of anti-inflammatory, analgesic, and anticancer agents. The presence of the 4-fluorophenyl group in our target compound might contribute to enhanced pharmacological properties, as fluorine substitution is known to improve metabolic stability and binding affinity to target proteins.
Research Context
The compound has been mentioned in research related to the synthesis of heterocyclic candidates with potential cytotoxic effects . This suggests possible applications in anticancer drug development. The pyrazole scaffold, particularly when substituted with fluorophenyl groups, has garnered attention in medicinal chemistry due to its diverse pharmacological activities .
Pyrazole derivatives similar to our target compound have been investigated for their interaction with specific molecular targets, such as enzymes and receptors. The presence of both the pyrazole core and the fluorophenyl group enables these compounds to bind to enzymes or receptors, potentially modulating their activity.
Analytical Characterization
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for pyrazole C-H (δ ~8.0-8.5 ppm), phenyl protons (δ ~7.0-8.0 ppm), and methylene protons (δ ~3.5-4.0 ppm) |
| IR Spectroscopy | Bands for C=O stretching (1700-1730 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 296, characteristic fragmentation patterns |
For similar pyrazole compounds, NMR spectroscopy typically shows characteristic signals for the pyrazole ring hydrogen (when present) in the range of δ 7.5-8.5 ppm, and signals for the methylene protons of the acetic acid moiety around δ 3.5-4.0 ppm .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazole derivatives provides insights into the potential biological significance of our target compound.
Key Structural Features and Their Impact
The fluorine atom in the phenyl ring of our target compound can influence lipophilicity, bioavailability, and binding affinity to target proteins. The acetic acid moiety at position 4 provides hydrogen bonding capacity and opportunities for further derivatization through esterification or amidation reactions .
Future Research Directions
Challenges and Opportunities
While the pyrazole scaffold offers diverse opportunities for drug development, challenges such as selectivity, bioavailability, and metabolic stability need to be addressed. The acetic acid moiety in our target compound provides an opportunity for structural modifications to optimize these properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume